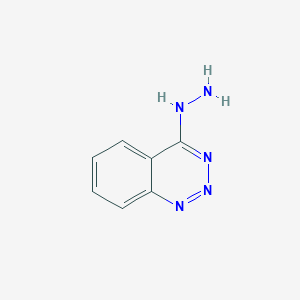
4-Hydrazinyl-1,2,3-benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-1,2,3-benzotriazine is an aromatic heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a benzene ring fused with a triazine ring, and it contains a hydrazinyl group at the fourth position. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1,2,3-benzotriazine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method involves the reaction of o-nitrophenylhydrazine with formic acid, followed by cyclization to form the benzotriazine ring . Another approach involves the reduction of nitro groups in aryl hydrazides using tin in acetic acid, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper(I) iodide and ligands like pyrrole-2-carboxylic acid can be employed to improve the efficiency of the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinyl-1,2,3-benzotriazine undergoes various chemical reactions, including:
Reduction: Reduction of nitro groups in the precursor molecules is a key step in the synthesis of this compound.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and copper(I) ions.
Reduction: Tin in acetic acid is commonly used for the reduction of nitro groups.
Substitution: Nucleophilic reagents such as amines and hydrazines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzotriazinyl radicals, substituted benzotriazines, and various hydrazinyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-1,2,3-benzotriazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Industry: It is used in the development of supramolecular organic materials and liquid crystalline phases.
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-1,2,3-benzotriazine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form stable radicals, which can interact with biological molecules and disrupt cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinyl-1,2,3-benzotriazine can be compared with other benzotriazine derivatives, such as:
1,2,4-Benzotriazine: This compound has a different arrangement of nitrogen atoms in the triazine ring and exhibits distinct chemical and biological properties.
3-Amino-1,2,4-benzotriazine: The presence of an amino group at the third position imparts different reactivity and biological activity.
1,2,3-Benzotriazole: This compound lacks the hydrazinyl group and has different chemical behavior.
The uniqueness of this compound lies in its hydrazinyl group, which imparts unique reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
55270-92-3 |
|---|---|
Molekularformel |
C7H7N5 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1,2,3-benzotriazin-4-ylhydrazine |
InChI |
InChI=1S/C7H7N5/c8-9-7-5-3-1-2-4-6(5)10-12-11-7/h1-4H,8H2,(H,9,10,11) |
InChI-Schlüssel |
KWPVCMKSTQEYCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
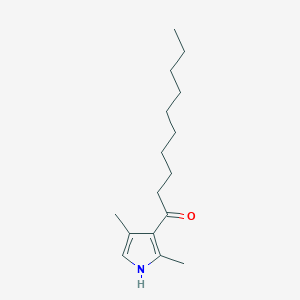
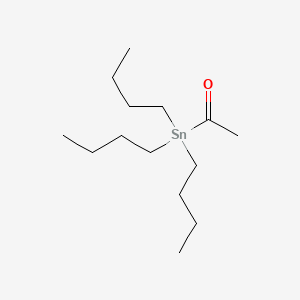
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
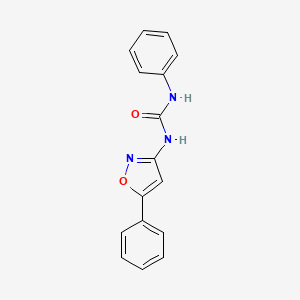
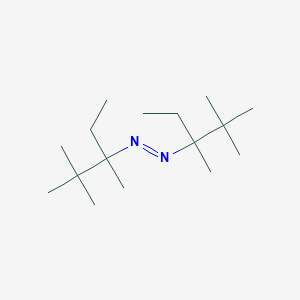
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
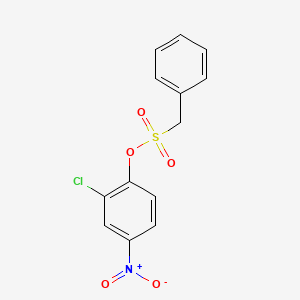
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
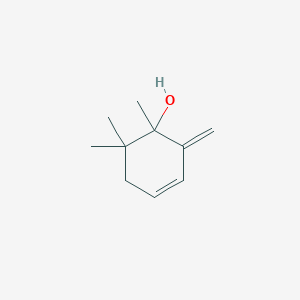
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
